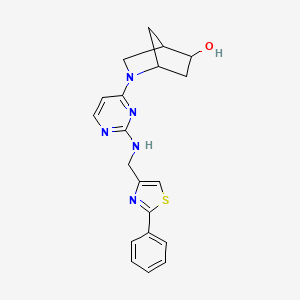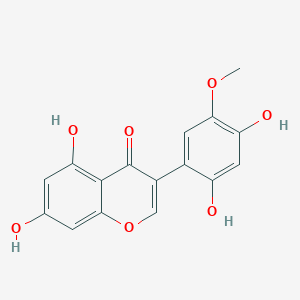
erythro-Austrobailignan-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythro-Austrobailignan-6: is a lignan compound known for its potent biological activities, particularly its anti-cancer properties. It is an orally active agent that inhibits DNA topoisomerase I and II, enzymes critical for DNA replication and cell division . This compound induces apoptosis (programmed cell death) and increases the phosphorylation of p38 and JNK, which are proteins involved in stress responses .
準備方法
Synthetic Routes and Reaction Conditions: Erythro-Austrobailignan-6 can be synthesized from natural sources such as the roots of Saururus chinensis. The ethyl acetate extract of these roots is processed to isolate this compound along with other lignans . The synthetic route involves multiple steps, including extraction, purification, and crystallization under specific conditions to ensure high purity and yield .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process generally involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The scalability of this process depends on the availability of the raw material and the efficiency of the extraction and purification steps .
化学反応の分析
Types of Reactions: Erythro-Austrobailignan-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups within the compound, affecting its reactivity and interaction with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction can produce more stable derivatives .
科学的研究の応用
Erythro-Austrobailignan-6 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan synthesis and reactivity.
Biology: Its ability to inhibit DNA topoisomerase I and II makes it a valuable tool for studying cell division and apoptosis.
Industry: Its antioxidant properties make it useful in developing products that require oxidative stability.
作用機序
Erythro-Austrobailignan-6 exerts its effects primarily by inhibiting DNA topoisomerase I and II, enzymes essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, triggering apoptosis in cancer cells . Additionally, this compound down-regulates the expression of HER2/EGFR/integrinβ3 via p38 activation, further contributing to its anti-cancer effects .
類似化合物との比較
Meso-Dihydroguaiaretic Acid: Another lignan with anti-cancer properties, but with different molecular targets.
Sauchinone: Known for its anti-inflammatory and hepatoprotective effects.
Nectandrin B: Exhibits antioxidant and anti-cancer activities.
Uniqueness: Erythro-Austrobailignan-6 is unique due to its dual inhibition of DNA topoisomerase I and II, making it a potent anti-cancer agent. Its ability to induce apoptosis and modulate key signaling pathways further distinguishes it from other lignans .
特性
分子式 |
C20H24O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
4-[(2R,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m1/s1 |
InChIキー |
QDDILOVMGWUNGD-KGLIPLIRSA-N |
異性体SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC |
正規SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


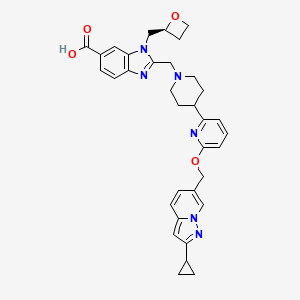
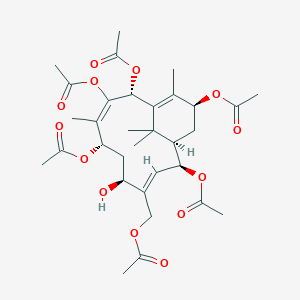

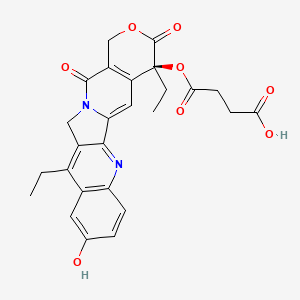
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
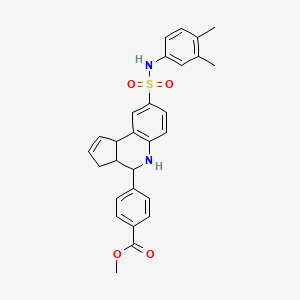


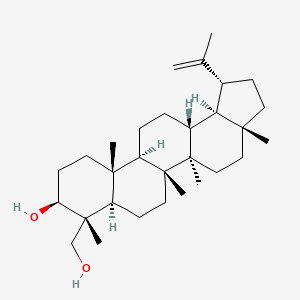

![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
